molecular formula C15H24N5O17P3 B075895 Phosphoadenosine diphosphoribose CAS No. 13552-81-3

Phosphoadenosine diphosphoribose

Cat. No. B075895
CAS RN: 13552-81-3
M. Wt: 639.3 g/mol
InChI Key: FZPAWXODDIKLFB-TYASJMOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoadenosine diphosphoribose, also known as ADP-ribose or ADPR, is a molecule that plays a crucial role in various biological processes. It is synthesized from NAD+ and is involved in processes such as DNA repair, calcium signaling, and cell death.

Mechanism Of Action

Phosphoadenosine diphosphoribose acts as a signaling molecule by binding to specific proteins and modulating their activity. It can also act as a substrate for enzymes that remove or add Phosphoadenosine diphosphoribose moieties to target proteins. ADP-ribosylation can either activate or inhibit the target protein, depending on the specific amino acid residue that is modified and the context in which it occurs.

Biochemical And Physiological Effects

Phosphoadenosine diphosphoribose has diverse biochemical and physiological effects, depending on the target protein and the cellular context. It can regulate DNA repair, chromatin remodeling, transcriptional regulation, calcium signaling, and cell death pathways. ADP-ribosylation can also modulate protein-protein interactions, protein stability, and protein localization.

Advantages And Limitations For Lab Experiments

Phosphoadenosine diphosphoribose is a versatile tool for studying various cellular processes and pathways. It can be used to modify specific proteins and study their function. Phosphoadenosine diphosphoribose can also be used to investigate the effects of ADP-ribosylation on protein activity and localization. However, ADP-ribosylation is a complex process that requires specific enzymes and substrates, and it can be challenging to study in vivo.

Future Directions

There are several future directions for research on Phosphoadenosine diphosphoribose. One area of interest is the development of novel inhibitors of ADP-ribosyltransferases for therapeutic interventions. Another area of interest is the identification of novel targets of ADP-ribosylation and the characterization of their function. Additionally, the role of Phosphoadenosine diphosphoribose in various diseases, including cancer and neurodegenerative disorders, warrants further investigation. Finally, the development of new techniques for studying ADP-ribosylation in vivo will be essential for advancing our understanding of this complex process.

Synthesis Methods

Phosphoadenosine diphosphoribose is synthesized from NAD+ by the enzyme ADP-ribosyltransferase. This enzyme transfers the Phosphoadenosine diphosphoribose moiety from NAD+ to a specific amino acid residue on a target protein, resulting in the formation of ADP-ribosylated protein. This process is known as ADP-ribosylation and is a post-translational modification that regulates various cellular processes.

Scientific Research Applications

Phosphoadenosine diphosphoribose has been extensively studied in the field of molecular biology and has been found to play a crucial role in DNA repair, chromatin remodeling, and transcriptional regulation. It is also involved in calcium signaling and cell death pathways. Phosphoadenosine diphosphoribose has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, it is a potential target for therapeutic interventions.

properties

CAS RN

13552-81-3

Product Name

Phosphoadenosine diphosphoribose

Molecular Formula

C15H24N5O17P3

Molecular Weight

639.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

FZPAWXODDIKLFB-TYASJMOZSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N

synonyms

2'-P-5'-ADP-ribose
adenosine 2'-monophospho- 5'-diphosphoribose
phospho-ADP ribose
phosphoadenosine diphosphoribose
phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome

Origin of Product

United States

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